![molecular formula C16H11NO2S B2459678 4-(2-phenyl-1,3-thiazol-4-yl)benzoic Acid CAS No. 254911-90-5](/img/structure/B2459678.png)
4-(2-phenyl-1,3-thiazol-4-yl)benzoic Acid
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Overview
Description
“4-(2-phenyl-1,3-thiazol-4-yl)benzoic Acid” is a compound that contains a thiazole ring. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds and have gained considerable attention because of their broad applications in different fields .
Synthesis Analysis
Thiazoles and their derivatives have been synthesized for various applications, including as photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores . The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . They have been used in the synthesis of various synthetic drugs .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
- Thiazole derivatives, including 4-(2-phenyl-1,3-thiazol-4-yl)benzoic acid, exhibit antimicrobial properties. These compounds have been investigated for their ability to inhibit bacterial and fungal growth. Their potential as antimicrobial agents makes them valuable in pharmaceutical research and drug development .
- Some thiazole-based compounds, including derivatives of 4-(2-phenyl-1,3-thiazol-4-yl)benzoic acid, demonstrate anticancer activity. Researchers explore their effects on cancer cell lines, aiming to develop novel chemotherapeutic agents .
- Thiazoles are known for their antioxidant activity. The synthesized derivatives of 4-(2-phenyl-1,3-thiazol-4-yl)benzoic acid have been evaluated for their ability to scavenge free radicals and protect cells from oxidative stress .
- Compounds containing thiazole moieties, such as 4-(2-phenyl-1,3-thiazol-4-yl)benzoic acid, may have anti-inflammatory effects. Researchers investigate their potential in managing inflammatory conditions .
- Thiazole derivatives have been explored as potential antihypertensive agents. Their ability to modulate blood pressure makes them relevant in cardiovascular research .
- Some thiazole-based compounds show promise in Alzheimer’s disease research. Researchers study their effects on neuroprotection and cognitive function .
Antimicrobial Activity
Anticancer Potential
Antioxidant Properties
Anti-Inflammatory Applications
Antihypertensive Properties
Anti-Alzheimer’s Research
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and dipole-dipole interactions . These interactions can lead to changes in the function of the target molecules, resulting in the observed biological activities.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives suggest that the compound’s action may be influenced by the presence of water, alcohol, ether, and organic solvents .
Future Directions
properties
IUPAC Name |
4-(2-phenyl-1,3-thiazol-4-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2S/c18-16(19)13-8-6-11(7-9-13)14-10-20-15(17-14)12-4-2-1-3-5-12/h1-10H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNIYKMDFHSTOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-phenyl-1,3-thiazol-4-yl)benzoic Acid |
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